molecular formula C20H31NO4 B12546079 L-Tyrosine, N-(1-oxoundecyl)- CAS No. 823817-11-4

L-Tyrosine, N-(1-oxoundecyl)-

Cat. No.: B12546079
CAS No.: 823817-11-4
M. Wt: 349.5 g/mol
InChI Key: DWFOFHMNLLAHJK-SFHVURJKSA-N
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Description

L-Tyrosine, N-(1-oxoundecyl)- is a derivative of the amino acid L-tyrosine. This compound is characterized by the presence of an oxoundecyl group attached to the nitrogen atom of the tyrosine molecule. L-Tyrosine itself is an aromatic, polar, non-essential amino acid that plays a crucial role in protein synthesis and serves as a precursor for various neurotransmitters and hormones .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tyrosine, N-(1-oxoundecyl)- typically involves the acylation of L-tyrosine with an oxoundecyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of L-Tyrosine, N-(1-oxoundecyl)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient mixing and reaction completion. Purification is achieved through crystallization or chromatography techniques to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

L-Tyrosine, N-(1-oxoundecyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

L-Tyrosine, N-(1-oxoundecyl)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its role in protein modification and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects, particularly in the modulation of neurotransmitter levels.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of L-Tyrosine, N-(1-oxoundecyl)- involves its interaction with various molecular targets. The compound can modulate the activity of enzymes involved in neurotransmitter synthesis, such as tyrosine hydroxylase. It can also interact with receptors and transporters, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Tyrosine, N-(1-oxoundecyl)- is unique due to its specific alkyl chain length, which can influence its solubility, reactivity, and interaction with biological molecules. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents .

Properties

CAS No.

823817-11-4

Molecular Formula

C20H31NO4

Molecular Weight

349.5 g/mol

IUPAC Name

(2S)-3-(4-hydroxyphenyl)-2-(undecanoylamino)propanoic acid

InChI

InChI=1S/C20H31NO4/c1-2-3-4-5-6-7-8-9-10-19(23)21-18(20(24)25)15-16-11-13-17(22)14-12-16/h11-14,18,22H,2-10,15H2,1H3,(H,21,23)(H,24,25)/t18-/m0/s1

InChI Key

DWFOFHMNLLAHJK-SFHVURJKSA-N

Isomeric SMILES

CCCCCCCCCCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O

Canonical SMILES

CCCCCCCCCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O

Origin of Product

United States

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